2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide
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Overview
Description
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and an amino group, linked to a phenyl and pyridyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide typically involves multiple steps. One common approach starts with the preparation of 4,6-dimethyl-2-pyrimidinamine, which is then reacted with appropriate reagents to introduce the phenyl and pyridyl ethyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, H₂O₂
Reducing agents: NaBH₄, LiAlH₄
Catalysts: Pd/C, platinum oxide (PtO₂)
Solvents: Ethanol, methanol, dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: This compound has a similar pyrimidine core but with a mercapto group instead of an amino group.
2-Amino-4,6-dimethylpyrimidine: Similar structure but lacks the phenyl and pyridyl ethyl groups.
2-[(4,6-Dimethyl-2-pyrimidinyl)amino]ethanol: Similar pyrimidine core with an ethanol group instead of the phenyl and pyridyl ethyl groups
Uniqueness
The uniqueness of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrimidine ring with phenyl and pyridyl ethyl groups enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C22H25N5O |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenyl-N-(2-pyridin-4-ylethyl)propanamide |
InChI |
InChI=1S/C22H25N5O/c1-16-14-17(2)26-22(25-16)27-20(15-19-6-4-3-5-7-19)21(28)24-13-10-18-8-11-23-12-9-18/h3-9,11-12,14,20H,10,13,15H2,1-2H3,(H,24,28)(H,25,26,27) |
InChI Key |
GFGJOTVYQZRVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)NCCC3=CC=NC=C3)C |
Origin of Product |
United States |
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